molecular formula C6H12ClNO2 B1468331 1-Methyl-L-proline hydrochloride CAS No. 89614-97-1

1-Methyl-L-proline hydrochloride

Cat. No.: B1468331
CAS No.: 89614-97-1
M. Wt: 165.62 g/mol
InChI Key: ZHNOJJGMMVVUGM-JEDNCBNOSA-N
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Description

“1-Methyl-L-proline hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is used as a building block in peptide synthesis and as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .


Synthesis Analysis

Methyl L-prolinate hydrochloride has been synthesized from L-proline amino acid and characterized by Fourier transform infrared and Fourier transform Raman spectra via experimental and computational methods . Another method involves the use of L-proline and ammoniacal liquor, followed by extraction with dichloromethane .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by Fourier transform infrared and Fourier transform Raman spectra via experimental and computational methods . The ChemSpider ID for this compound is 26996365 .


Chemical Reactions Analysis

The compound has been used as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea . It has also been used in the preparation of prolylproline .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 165.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The solubility of L-proline, a related compound, in various solvents has been studied .

Scientific Research Applications

  • Skin Permeation Enhancements : 1-Methyl-L-proline hydrochloride is explored in the development of novel ionic liquids (ILs) based on amino acids for enhancing skin permeation. These ILs, including derivatives of L-proline, have shown improved permeation for drugs like 5-Fluorouracil and Hydrocortisone. They act by interacting with the intercellular lipid domain, fluidizing and extracting lipids in a dosage- and time-dependent manner, which is beneficial in drug transdermal delivery systems (Zheng et al., 2020).

  • Synthetic Studies on Derivatives : Research on L-proline derivatives, including hydroxy-L-proline, involves assessing their enantioselectivity under various techniques and conditions. This includes synthesizing compounds with substituted aromatic rings and characterizing them through NMR spectroscopy, contributing to the understanding of L-proline derivatives in chemical synthesis (González et al., 2004).

  • Vibrational Spectroscopic Investigation : Methyl L-prolinate hydrochloride, synthesized from L-proline, has been studied using spectroscopic methods. These studies provide insights into the structure, atomic charge distributions, and vibrational frequencies of the compound. Such research is vital for understanding the physical and chemical properties of L-proline derivatives (Balachandran et al., 2014).

  • Properties and Applications of Analogues : L-proline analogues play a significant role in cellular metabolism and macromolecule synthesis regulation. They are useful for industrial applications, such as overproducing microorganisms and designing peptides with modified properties. This research highlights the versatility of L-proline derivatives in both fundamental and industrial applications (Bach & Takagi, 2013).

  • Osmotic and Temperature Stress Tolerance : Studies on L-proline derivatives like N-methyl-L-proline have shown their potential in imparting osmotic and temperature stress tolerance to bacteria, thus contributing to our understanding of stress response mechanisms in microorganisms (Bashir et al., 2014).

  • Heterogeneous Organocatalysts : L-proline and its derivatives are used as heterogeneous organocatalysts in chemical reactions, like the asymmetric aldol addition, demonstrating their significance in catalysis and organic synthesis (Calogero et al., 2011).

  • Cryoprotective Properties : L-proline derivatives have been explored for their cryoprotective properties in mammalian oocyte cryopreservation, demonstrating their potential in biotechnological and medical applications related to cell preservation (Zhang et al., 2016).

Safety and Hazards

The compound can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing . In case of contact, it is advised to wash off immediately with plenty of water and get medical attention .

Biochemical Analysis

Biochemical Properties

1-Methyl-L-proline hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It acts as a building block in peptide synthesis and can serve as a catalyst in various organic reactions . The compound interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are involved in proline metabolism . These interactions are crucial for the regulation of proline levels in cells and the maintenance of cellular homeostasis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of heat shock proteins in response to stress, thereby enhancing cellular stress tolerance . Additionally, the compound can modulate the activity of enzymes involved in proline metabolism, leading to changes in cellular energy production and redox balance . These effects are essential for maintaining cellular function and viability under different physiological conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . For instance, the compound can inhibit proline dehydrogenase, leading to an accumulation of proline and subsequent changes in gene expression . Additionally, this compound can interact with transcription factors and other regulatory proteins, influencing the expression of genes involved in stress response and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including enhanced stress tolerance and altered metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular stress tolerance and improve metabolic function . At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including proline and arginine metabolism . The compound can be converted into proline and other metabolites through enzymatic reactions involving proline dehydrogenase and pyrroline-5-carboxylate reductase . These metabolic pathways are essential for maintaining cellular energy balance and redox homeostasis, particularly under stress conditions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can be taken up by amino acid transporters and distributed to various cellular compartments, including the cytoplasm and mitochondria . This distribution is important for the compound’s activity and function, as it allows for targeted interactions with specific biomolecules and cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the mitochondria, where it can interact with enzymes involved in energy production and redox regulation . This localization is critical for the compound’s activity and function, as it ensures that it can effectively modulate cellular processes and maintain cellular homeostasis .

Properties

IUPAC Name

(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNOJJGMMVVUGM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89614-97-1
Record name L-Proline, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89614-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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